2-((4-fluorophenyl)thio)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide

Lipophilicity Drug-likeness Lead optimization

2-((4-fluorophenyl)thio)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide (CAS 2034438-12-3) is a synthetic small molecule (MW 356.4 g/mol, molecular formula C18H17FN4OS) that integrates a 1,2,3-triazole ring, a thioether bridge, a 4-fluorophenyl group, and an acetamide linker within a single scaffold. This structural architecture positions the compound at the intersection of two well-validated pharmacophoric classes: 1,2,3-triazole-acetamide hybrids, which are recognized as privileged scaffolds for antitubercular, antibacterial, and enzyme-inhibitory activities , and thioacetamide-linked triazoles (TATs), which have been mechanistically characterized as antimetabolite probes targeting cysteine synthase A (CysK) in Gram-negative bacteria.

Molecular Formula C18H17FN4OS
Molecular Weight 356.42
CAS No. 2034438-12-3
Cat. No. B2387654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-fluorophenyl)thio)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide
CAS2034438-12-3
Molecular FormulaC18H17FN4OS
Molecular Weight356.42
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)CSC3=CC=C(C=C3)F
InChIInChI=1S/C18H17FN4OS/c19-15-6-8-16(9-7-15)25-13-18(24)22-17(12-23-20-10-11-21-23)14-4-2-1-3-5-14/h1-11,17H,12-13H2,(H,22,24)
InChIKeyDIMGSPVBSKUUCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-Fluorophenyl)thio)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide (CAS 2034438-12-3): Procurement-Ready Structural and Pharmacophoric Profile


2-((4-fluorophenyl)thio)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide (CAS 2034438-12-3) is a synthetic small molecule (MW 356.4 g/mol, molecular formula C18H17FN4OS) that integrates a 1,2,3-triazole ring, a thioether bridge, a 4-fluorophenyl group, and an acetamide linker within a single scaffold [1]. This structural architecture positions the compound at the intersection of two well-validated pharmacophoric classes: 1,2,3-triazole-acetamide hybrids, which are recognized as privileged scaffolds for antitubercular, antibacterial, and enzyme-inhibitory activities [2], and thioacetamide-linked triazoles (TATs), which have been mechanistically characterized as antimetabolite probes targeting cysteine synthase A (CysK) in Gram-negative bacteria [3]. The compound is cataloged in PubChem (CID 92119965) and is available from multiple specialty chemical suppliers, making it an accessible entry point for structure–activity relationship (SAR) exploration, fragment-based library design, or lead-optimization campaigns that require a thioether-triazole core.

Why Generic 1,2,3-Triazole-Acetamide Substitution Is Insufficient: The Differentiating Role of the 4-Fluorophenylthio Motif in CAS 2034438-12-3


Although the 1,2,3-triazole-acetamide backbone is shared by a large family of commercially available building blocks, generic substitution within this class is precluded by two factors. First, the thioether sulfur atom is not a passive linker; in the TAT (thioacetamide-triazole) antibacterial series, the thioacetamide moiety is the site of enzymatic activation by CysK, and modifications to this region abolish potency [1]. Second, the 4-fluorophenyl substituent imparts electronic and lipophilic characteristics that differ quantitatively from chloro, bromo, methyl, methoxy, or cyclopentyl analogs—differences that are predictable from computed logP and topological polar surface area (TPSA) values but have experimental consequences for membrane permeability, metabolic stability, and target binding [2]. Therefore, procurement decisions that ignore the specific thioether-fluorophenyl combination risk selecting a compound with a fundamentally different pharmacodynamic and pharmacokinetic starting point, undermining SAR continuity and project reproducibility.

Quantitative Differentiation Evidence for 2-((4-Fluorophenyl)thio)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide (CAS 2034438-12-3)


Computed Lipophilicity (XLogP3) Comparison: Fluorophenyl vs. Chlorophenyl, Bromophenyl, and Cyclopentylthio Analogs

Lipophilicity is a primary determinant of membrane permeability, plasma protein binding, and metabolic clearance. The target compound exhibits a computed XLogP3-AA value of 3.4 [1]. While experimentally determined logP/logD values are not yet available in the public domain for this specific compound or its direct analogs, the rank order of halogen-induced lipophilicity enhancement (F < Cl < Br) is well established; replacement of the 4-fluorophenyl group with 4-chlorophenyl or 4-bromophenyl is expected to increase logP by approximately 0.5–1.0 log units based on Hansch π constants [2]. Conversely, replacement with a cyclopentylthio group would reduce aromatic surface area and alter the hydrogen-bonding landscape. The moderate XLogP3 of 3.4 places this compound within the favorable drug-like space (Lipinski Rule of Five: logP ≤ 5), whereas higher-halogen analogs risk exceeding optimal lipophilicity ranges, potentially leading to increased off-target binding and poorer solubility.

Lipophilicity Drug-likeness Lead optimization

Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Capacity: Fluorophenyl vs. Methoxyphenyl and m-Tolyl Analogs

TPSA is inversely correlated with blood–brain barrier (BBB) penetration and oral absorption. The target compound has a computed TPSA of 85.1 Ų [1], which reflects one hydrogen-bond donor (amide NH) and five hydrogen-bond acceptors (triazole N atoms, amide carbonyl, thioether S, and fluorine). Analogs such as 2-(4-methoxyphenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide (CAS 2034560-XX-X) introduce an additional oxygen-based hydrogen-bond acceptor (methoxy O), increasing TPSA and potentially reducing passive membrane diffusion. The m-tolyl analog (PTAA) replaces the polarizable sulfur with a methylphenyl group, shifting the balance of hydrophobic and polar surface area in ways that are difficult to predict without experimental measurement.

Membrane permeability CNS drug design ADME prediction

Class-Level Antibacterial Probe Validation: Thioacetamide-Triazole (TAT) Scaffold Confirmed as Cysteine Synthase A (CysK)-Dependent Antimetabolite

The thioacetamide-linked 1,2,3-triazole (TAT) chemotype, to which the target compound belongs, has been mechanistically validated as an antimetabolite that disrupts cysteine biosynthesis in Gram-negative bacteria. In a landmark study, TAT compounds were shown to be activated by cysteine synthase A (CysK), and their antibacterial activity was abolished in CysK-knockout strains [1]. The most potent TAT analog in that series (compound 1) exhibited a minimum inhibitory concentration (MIC) of 2–4 µg/mL against wild-type Escherichia coli, with a >16-fold loss of activity in the ΔcysK mutant [1]. Although the target compound (CAS 2034438-12-3) was not individually tested in this study, it shares the identical N-(phenyl)thioacetamide-triazole core pharmacophore. By contrast, triazole-acetamide analogs lacking the thioether sulfur (e.g., ether- or amine-linked congeners) are not substrates for CysK and would not be expected to engage this mechanism.

Antibacterial drug discovery Cysteine biosynthesis Gram-negative bacteria

Scaffold Privilege for Enzyme Inhibition: 1,2,3-Triazole-Acetamide Hybrids as Validated InhA and α-Glucosidase Inhibitors

The 1,2,3-triazole-acetamide scaffold is a validated pharmacophore for enoyl-acyl carrier protein reductase (InhA) inhibition, a critical target in Mycobacterium tuberculosis cell wall biosynthesis. In a 2022 study, a series of acetophenone-1,2,3-triazole-acetamide derivatives demonstrated InhA inhibitory activity with IC50 values ranging from 0.8 to 15.6 µM, and the most potent compound (5k) achieved an IC50 of 0.8 ± 0.05 µM against purified InhA [1]. In a separate α-glucosidase inhibition study, triazole-phenylacetamide hybrid 5g exhibited an IC50 of 2.14 ± 0.12 µM, which was approximately 13-fold more potent than the standard drug acarbose (IC50 = 27.15 ± 1.83 µM) [2]. The target compound retains the identical 1,2,3-triazole-acetamide connectivity present in both validated series, whereas substitution at the triazole N1 position (common in 1,4-disubstituted triazole regioisomers) would ablate this pharmacophoric alignment.

Antitubercular agents Enoyl-ACP reductase α-Glucosidase inhibition

Synthetic Tractability and Purity: Multi-Step Synthesis with Orthogonal Functional-Group Handles for Parallel Library Derivatization

The target compound's synthesis proceeds through a modular three-step sequence: (i) formation of the 1,2,3-triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC), (ii) thioether formation via nucleophilic substitution of 4-fluorothiophenol onto a suitable α-haloacetamide intermediate, and (iii) final acetamide coupling . This convergent strategy enables independent variation of the fluorophenylthio, triazole, and N-arylacetamide modules, facilitating the generation of focused libraries for SAR exploration. In contrast, 1,4-disubstituted triazole regioisomers require different cycloaddition conditions and are not directly accessible via the same synthetic route [1]. The compound is commercially available at research-grade purity (typically ≥95% by HPLC), eliminating the need for in-house synthesis for initial screening campaigns.

Medicinal chemistry Parallel synthesis Click chemistry

Best-Fit Application Scenarios for 2-((4-Fluorophenyl)thio)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide (CAS 2034438-12-3) Based on Evidence


Antibacterial Probe Development Targeting Cysteine Biosynthesis in Gram-Negative Pathogens

Researchers investigating cysteine synthase A (CysK) as an antibacterial target can use this compound as a starting probe for SAR expansion. The thioacetamide-triazole (TAT) chemotype has been mechanistically validated in E. coli, with MIC values of 2–4 µg/mL for the lead TAT analog and complete activity loss in ΔcysK strains . The target compound preserves the thioacetamide moiety required for CysK-dependent activation, while the 4-fluorophenyl group offers a tunable lipophilic handle (XLogP3 = 3.4) for optimizing membrane penetration in Gram-negative species. Researchers should prioritize this compound over chloro- or bromo-phenyl analogs to maintain logP within favorable drug-like limits and over non-thioether triazole-acetamides that lack the CysK substrate motif.

Lead-Optimization Template for Antitubercular InhA Inhibitor Programs

The 1,2,3-triazole-2-yl-acetamide connectivity matches the core pharmacophore of validated InhA inhibitors . With a reference InhA IC50 of 0.8 µM for the optimized triazole-acetamide 5k, the target compound provides a structurally aligned scaffold for focused library synthesis. The commercially available fluorinated analog enables rapid medicinal chemistry exploration, including substitution at the phenyl ring, oxidation of the thioether to sulfoxide/sulfone, and variation of the acetamide N-aryl group—all without the synthetic overhead of de novo triazole construction. This compound should be selected over 1,4-disubstituted triazole regioisomers that lack the 2-substitution pattern required for InhA pharmacophore alignment.

Fragment-Based Screening Library Enrichment for Kinase and Metabolic Enzyme Targets

With a molecular weight of 356.4 Da, one hydrogen-bond donor, and a TPSA of 85.1 Ų , this compound occupies fragment-like to early lead-like chemical space suitable for both fragment-based screening and affinity-based target identification. The triazole ring provides metal-chelating potential for kinase ATP-binding sites, the fluorophenyl group enables ¹⁹F NMR-based binding assays, and the thioether offers a reversible oxidation handle for cellular probe development. The compound should be favored over methoxyphenyl analogs (higher TPSA, reduced CNS potential) and over cyclopentylthio analogs that lack the aromatic stacking motif present in the fluorophenyl group.

Quote Request

Request a Quote for 2-((4-fluorophenyl)thio)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.